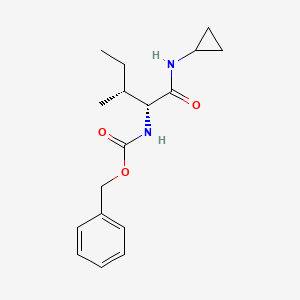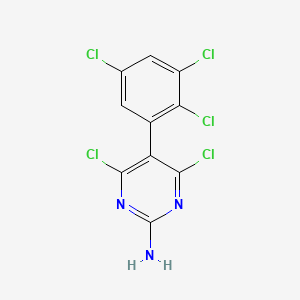![molecular formula C10H7N5S B13091827 N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine CAS No. 6306-88-3](/img/structure/B13091827.png)
N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes both thiadiazole and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine typically involves multi-component reactions. One common method is the cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) under acetonitrile solvent medium . Another approach involves the use of microwave-assisted multi-component reactions, which offer the advantages of rapid synthesis, mild reaction conditions, and high yields .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often employed to enhance the sustainability and efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine include:
Thiazolo[3,2-α]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thiadiazolo[3,2-α]pyrimidines: These derivatives also contain the thiadiazole and pyrimidine moieties and are used in various scientific applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the phenyl group, which enhances its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
6306-88-3 |
|---|---|
Fórmula molecular |
C10H7N5S |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
N-phenyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C10H7N5S/c1-2-4-7(5-3-1)13-9-8-10(12-6-11-9)15-16-14-8/h1-6H,(H,11,12,13,15) |
Clave InChI |
YELMFEZHVYUBHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC=NC3=NSN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


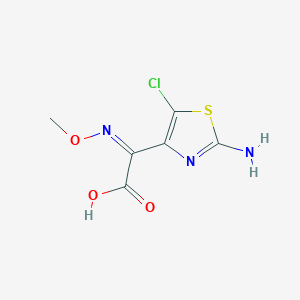
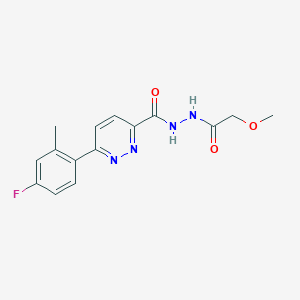
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
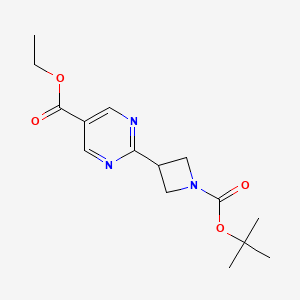


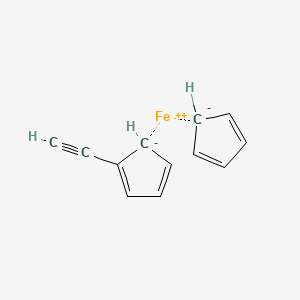

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)
![2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13091789.png)

